
BRD7-IN-1 free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD7-IN-1 free base is a modified derivative of BI7273, known for its role as an inhibitor of bromodomain-containing proteins 7 and 9. This compound is significant in the field of epigenetics, particularly in the study of protein degradation through proteolysis targeting chimeras (PROTACs). This compound interacts with a von Hippel-Lindau ligand via a linker to form the PROTAC VZ185, which targets bromodomain-containing proteins 7 and 9 with high specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRD7-IN-1 free base involves the modification of BI7273. The process includes the interaction of the compound with a von Hippel-Lindau ligand through a linker to form the PROTAC VZ185. The reaction conditions typically involve room temperature and specific solvents to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound is primarily conducted through custom synthesis services. These services ensure the compound is produced with high purity and in quantities suitable for scientific research. The production process involves stringent quality control measures to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
BRD7-IN-1 free base undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: These include halogens and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
BRD7-IN-1 free base has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of protein degradation and the role of bromodomain-containing proteins in various biological processes.
Biology: The compound is used to investigate the regulation of gene expression and chromatin remodeling.
Medicine: this compound is explored for its potential therapeutic applications in cancer treatment, particularly in targeting specific proteins involved in tumor growth and progression.
Industry: The compound is used in the development of new drugs and therapeutic agents
Mechanism of Action
BRD7-IN-1 free base exerts its effects by binding to bromodomain-containing proteins 7 and 9. This interaction disrupts the normal function of these proteins, leading to their degradation through the proteolysis targeting chimeras mechanism. The compound specifically targets the von Hippel-Lindau pathway, which is crucial for the regulation of protein stability and degradation .
Comparison with Similar Compounds
BRD7-IN-1 free base is unique in its high specificity and potency in targeting bromodomain-containing proteins 7 and 9. Similar compounds include:
BI7273: The parent compound from which this compound is derived.
PROTAC VZ185: The product formed when this compound interacts with a von Hippel-Lindau ligand.
Other Bromodomain Inhibitors: Compounds that target similar proteins but may differ in their specificity and potency
This compound stands out due to its ability to form a highly specific and potent PROTAC, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H26N4O3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[3,5-dimethoxy-4-(piperazin-1-ylmethyl)phenyl]-2-methyl-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C22H26N4O3/c1-25-13-18(16-4-5-24-12-17(16)22(25)27)15-10-20(28-2)19(21(11-15)29-3)14-26-8-6-23-7-9-26/h4-5,10-13,23H,6-9,14H2,1-3H3 |
InChI Key |
NWXABBDHVJBGQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN4CCNCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B12430686.png)
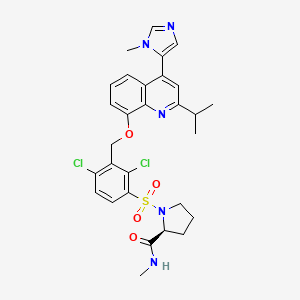
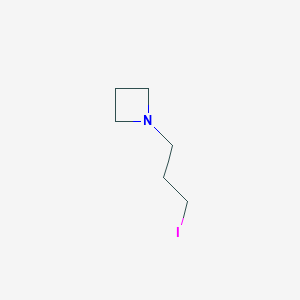
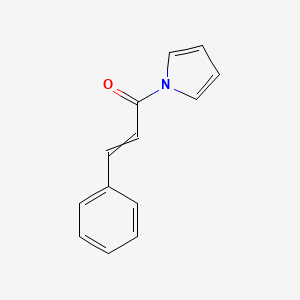
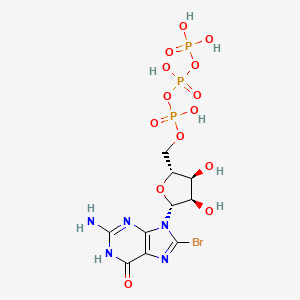
![3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B12430703.png)
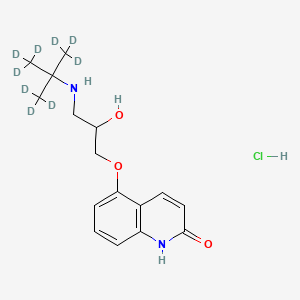
![1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]propan-1-one](/img/structure/B12430718.png)

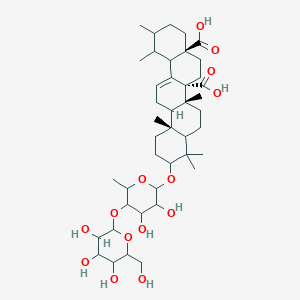
![[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12430730.png)
![(2R,3R,4S,5S,6R)-2-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430745.png)
